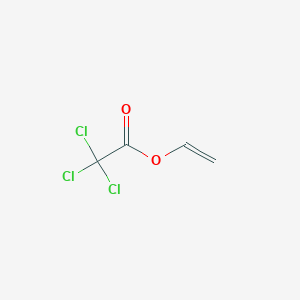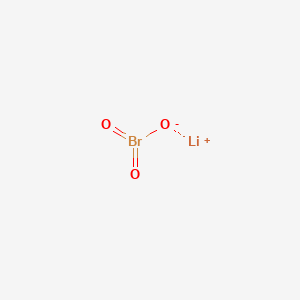
Lithium bromate
描述
Lithium bromate is an inorganic compound with the chemical formula LiBrO₃. It is the lithium salt of bromic acid and appears as a white crystalline solid. This compound is known for its strong oxidizing properties and is used in various chemical applications.
准备方法
Lithium bromate can be prepared through several methods:
Electrolysis of Lithium Bromide Solution: This method involves the electrolysis of a lithium bromide solution at temperatures between 65–70°C, in the presence of dichromate. The anodes used are typically made of lead dioxide or iron, while the cathodes are made of stainless steel or copper.
Reaction with Bromine: Another method involves reacting bromine with a lithium hydroxide solution at temperatures between 50–90°C.
化学反应分析
Lithium bromate undergoes various chemical reactions, including:
Oxidation: this compound acts as a strong oxidizing agent. For example, it can oxidize iodide ions to iodine.
Reduction: It can be reduced to lithium bromide in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where bromate ions are replaced by other anions.
Common reagents and conditions used in these reactions include acidic or basic environments, and the major products formed depend on the specific reaction conditions. For instance, in acidic conditions, this compound can be reduced to bromine and lithium bromide.
科学研究应用
Lithium bromate has several scientific research applications:
Energy Storage: It is used in hydrogen-bromate flow batteries, which are promising for high energy density and power applications
Chemical Synthesis: It serves as an oxidizing agent in various chemical reactions, facilitating the synthesis of different organic and inorganic compounds.
Analytical Chemistry: this compound is used in analytical chemistry for the quantitative determination of certain substances due to its strong oxidizing properties.
作用机制
The mechanism by which lithium bromate exerts its effects is primarily through its strong oxidizing properties. It can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical reactions where this compound acts as an electron acceptor, facilitating the oxidation of other compounds.
相似化合物的比较
Lithium bromate can be compared with other similar compounds such as:
Lithium Chlorate (LiClO₃): Both are strong oxidizing agents, but this compound is generally more stable and less hygroscopic.
Lithium Iodate (LiIO₃): Similar in its oxidizing properties, but lithium iodate is less commonly used due to its higher cost and lower availability.
Lithium Perbromate (LiBrO₄): This compound is an even stronger oxidizing agent compared to this compound, but it is less stable and more reactive.
This compound’s uniqueness lies in its balance of strong oxidizing properties and relative stability, making it a valuable compound in various chemical applications.
属性
IUPAC Name |
lithium;bromate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZVOLSLQFSTN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Br(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiBrO3, BrLiO3 | |
| Record name | lithium bromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884514 | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-28-2 | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


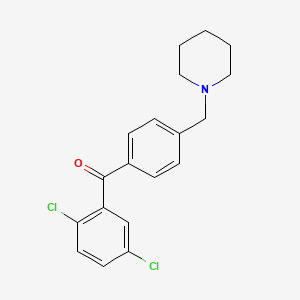
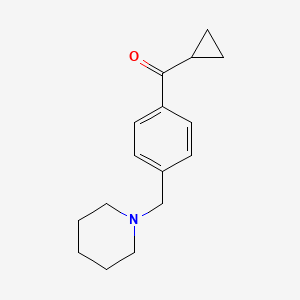
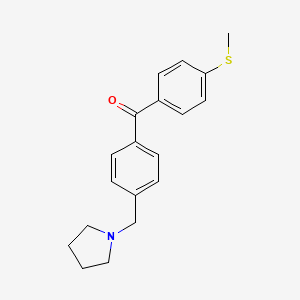
![Ethyl 4-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613254.png)
![2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613255.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613256.png)
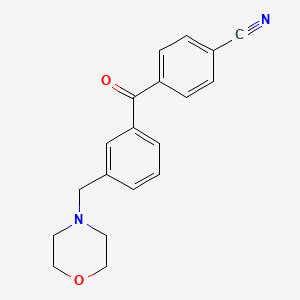
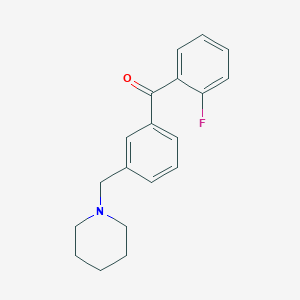
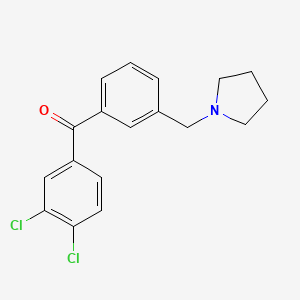
![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)


